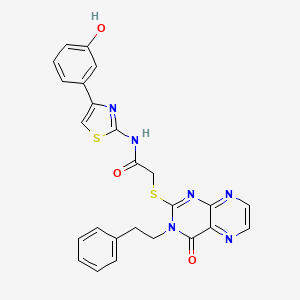
Pitcoin2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pitcoin2, also known as 2-[[3,4-Dihydro-4-oxo-3-(2-phenylethyl)-2-pteridinyl]thio]-N-[4-(3-hydroxyphenyl)-2-thiazolyl]acetamide, is a potent and highly selective inhibitor of Phosphatidylinositol 3-kinase type 2α (PI3KC2α). It also moderately inhibits Phosphatidylinositol 3-kinase type 2β (PI3KC2β). This compound is known for its cell permeability and significant antithrombotic activity by counteracting platelet membrane remodeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of Pitcoin2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pitcoin2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol group.
Substitution: The thioacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild to moderate conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pitcoin2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Phosphatidylinositol 3-kinase type 2α and its role in various biochemical pathways.
Biology: Employed in cell biology studies to investigate the effects of PI3KC2α inhibition on cellular processes such as endocytosis and membrane dynamics.
Medicine: Explored for its potential therapeutic applications in treating thrombotic disorders due to its antithrombotic activity.
Industry: Utilized in the development of new pharmaceuticals targeting PI3KC2α and related pathways
Mecanismo De Acción
Pitcoin2 exerts its effects by selectively inhibiting the catalytic activity of Phosphatidylinositol 3-kinase type 2α. This inhibition prevents the synthesis of phosphatidylinositol (3,4)-bisphosphate and phosphatidylinositol (3)-phosphate, which are crucial for various cellular processes. The compound’s antithrombotic activity is attributed to its ability to counteract platelet membrane remodeling, thereby reducing platelet aggregation and thrombus formation .
Comparación Con Compuestos Similares
Similar Compounds
Pitcoin1: Another inhibitor of Phosphatidylinositol 3-kinase type 2α but with different selectivity and potency profiles.
LY294002: A broad-spectrum inhibitor of Phosphatidylinositol 3-kinases, including type 2α, but less selective compared to Pitcoin2.
Wortmannin: A potent inhibitor of Phosphatidylinositol 3-kinases but with a different mechanism of action and broader target range
Uniqueness
This compound stands out due to its high selectivity for Phosphatidylinositol 3-kinase type 2α and moderate inhibition of Phosphatidylinositol 3-kinase type 2β. This selectivity makes it a valuable tool for studying the specific roles of these kinases in cellular processes and for developing targeted therapies with fewer off-target effects .
Propiedades
Fórmula molecular |
C25H20N6O3S2 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H20N6O3S2/c32-18-8-4-7-17(13-18)19-14-35-24(28-19)29-20(33)15-36-25-30-22-21(26-10-11-27-22)23(34)31(25)12-9-16-5-2-1-3-6-16/h1-8,10-11,13-14,32H,9,12,15H2,(H,28,29,33) |
Clave InChI |
KPWZZHNCABTUGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















